(2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid
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Overview
Description
(2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid is a compound that features a thiophene ring, an acetyl group, and an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Acetylation: The thiophene ring is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Amino Acid Coupling: The acetylated thiophene is coupled with (2R)-2-aminopropanoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of environmentally friendly solvents and reagents would be prioritized to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.
Substitution: Alkyl halides, acyl chlorides, base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of the acetyl group.
Substitution: N-substituted derivatives of the amino group.
Scientific Research Applications
(2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
(2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid is unique due to its combination of a thiophene ring, an acetyl group, and an amino acid moiety. This unique structure allows it to interact with a variety of molecular targets and exhibit diverse biological activities.
Properties
Molecular Formula |
C9H11NO3S |
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Molecular Weight |
213.26 g/mol |
IUPAC Name |
(2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid |
InChI |
InChI=1S/C9H11NO3S/c1-6(9(12)13)10(7(2)11)8-4-3-5-14-8/h3-6H,1-2H3,(H,12,13)/t6-/m1/s1 |
InChI Key |
KDIADSRGMZXPPV-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)N(C1=CC=CS1)C(=O)C |
Canonical SMILES |
CC(C(=O)O)N(C1=CC=CS1)C(=O)C |
Origin of Product |
United States |
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